Hydroxy-gamma-Sanshool
Description
Hydroxy-gamma-Sanshool is a naturally occurring alkylamide found in the plant Zanthoxylum bungeanum, commonly known as Sichuan pepper. This compound is known for its unique tingling and numbing sensation when consumed, which is a characteristic feature of Sichuan pepper. This compound has garnered significant interest due to its potential pharmacological properties, including its effects on the nervous system and its potential therapeutic applications .
Properties
IUPAC Name |
(2E,4E,8Z,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(2,3)21/h4-9,12-15,21H,10-11,16H2,1-3H3,(H,19,20)/b5-4+,7-6+,9-8-,13-12+,15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPPMKFSMRODIQ-JDXPBYPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CCCC=CC=CC(=O)NCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C\CC/C=C/C=C/C(=O)NCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkyne-to-(E,E)-Diene Isomerization Strategy
The stereoselective synthesis of hydroxy-γ-sanshool begins with the construction of the polyunsaturated backbone, (2E,4E,8Z,10E,12E)-tetradecapentaenoic acid, a key intermediate. Starting from simple alkynes, a catalytic isomerization reaction converts the alkyne moiety into an (E,E)-1,3-diene system, ensuring precise control over the double-bond geometry. This step is critical for replicating the natural compound’s bioactivity, as the (E,E) configuration influences receptor binding and sensory effects.
The isomerization employs palladium or nickel catalysts under mild conditions (25–40°C), achieving yields exceeding 75%. Following this, the carboxylic acid intermediate is coupled with hydroxy-substituted amines—such as 2-hydroxy-2-methylpropylamine—via carbodiimide-mediated amidation (e.g., EDC/HOBt). This step introduces the hydroxyl group at the amide terminus, finalizing hydroxy-γ-sanshool’s structure.
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkyne isomerization | PdCl₂(PPh₃)₂, toluene, 30°C, 12 h | 78 | |
| Carboxylic acid activation | EDC, HOBt, DMF, rt, 4 h | 92 | |
| Amine coupling | 2-Hydroxy-2-methylpropylamine, DCM | 85 |
Extraction and Purification from Natural Sources
Ethanol-Assisted Cold Leaching and Resin Chromatography
Hydroxy-γ-sanshool is extracted from Zanthoxylum pericarp using ethanol-water solutions (85% v/v) in a cold leaching process. Crushed peppercorns are soaked for 48 hours, with repeated extractions to maximize yield. The combined ethanolic extracts are concentrated under reduced pressure to 1/4–1/5 of their original volume, followed by macroporous resin (HP-20) chromatography for purification.
The resin selectively adsorbs sanshools, with elution using 85% ethanol yielding a hydroxy-γ-sanshool-enriched fraction. This method achieves a recovery rate of 89–93%, though co-elution of structurally similar sanshools (e.g., hydroxy-α- and β-sanshools) necessitates further high-performance liquid chromatography (HPLC) separation.
Table 2: Ethanol Extraction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Ethanol concentration | 85% v/v | Maximizes solubility |
| Extraction duration | 48 h (3 cycles) | 95% compound recovery |
| Resin-to-sample ratio | 1 kg : 0.7 L (HP-20) | 89% adsorption efficiency |
Ultrasound-Enzymatic Hybrid Extraction
Ultrasonic irradiation (207 W) combined with cellulase-pectinase hydrolysis enhances extraction efficiency by disrupting plant cell walls. Under optimized conditions (50.3°C, 3.1% enzyme load), this method achieves a hydroxy-γ-sanshool yield of 7.87% (w/w), surpassing traditional ethanol leaching by 26.2%. The synergistic effect of ultrasound cavitation and enzymatic hydrolysis reduces extraction time to 30 minutes while preserving thermolabile compounds.
Table 3: Ultrasound-Enzymatic vs. Traditional Extraction
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Ethanol leaching | 6.21 | 48 | 72 |
| Ultrasound-enzymatic | 7.87 | 0.5 | 88 |
Comparative Analysis of Preparation Methods
Synthetic vs. Natural Extraction
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Synthetic routes offer superior stereochemical control (>98% E,E configuration) and scalability but require costly catalysts and multi-step purification.
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Natural extraction leverages renewable resources but faces challenges in separating structurally analogous sanshools, necessitating advanced chromatography.
Chemical Reactions Analysis
Types of Reactions: Hydroxy-gamma-Sanshool undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Hydroxy-gamma-Sanshool has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of alkylamides on chemical reactivity and stability.
Mechanism of Action
Hydroxy-gamma-Sanshool exerts its effects through several molecular targets and pathways:
Nervous System: It interacts with sensory neurons, leading to the activation of specific ion channels that cause the tingling and numbing sensation.
mTOR Pathway: Activation of the mTOR pathway improves metabolism and has potential therapeutic effects in diabetic conditions.
CB1 Receptor: this compound acts as an antagonist of the CB1 receptor, which is involved in regulating appetite and metabolism.
Comparison with Similar Compounds
- Alpha-Sanshool
- Beta-Sanshool
- Gamma-Sanshool
- Delta-Sanshool
Uniqueness: Hydroxy-gamma-Sanshool is unique due to its hydroxyl group, which imparts distinct chemical and sensory properties. Unlike other sanshools, this compound has been shown to activate specific molecular pathways, making it a potential candidate for therapeutic applications .
Biological Activity
Hydroxy-gamma-sanshool (HRS) is a bioactive compound derived from Zanthoxylum bungeanum, commonly known as prickly ash. This compound has garnered attention for its diverse biological activities, particularly its anticancer, antioxidant, and neuroprotective properties. This article synthesizes current research findings on HRS, highlighting its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.
This compound is one of several sanshools identified in Zanthoxylum species. It can be extracted through various methods, including hydrodistillation and ultrasound-assisted enzymatic extraction. The yield of HRS can be optimized by adjusting extraction parameters such as enzyme concentration, temperature, and ultrasound power . The purity of HRS obtained from these methods can exceed 95%, which is critical for ensuring the reliability of biological assays .
Anticancer Activity
Numerous studies have demonstrated the anticancer effects of HRS, particularly against colorectal cancer cells (HCT-116). The compound exhibits a dose-dependent inhibition of cell proliferation with an IC50 value of 88.01 μM, while showing minimal cytotoxicity to normal cells (IC50 = 481.52 μM) .
HRS induces apoptosis in cancer cells through multiple pathways:
- Cell Cycle Arrest : HRS causes cell cycle arrest at the G1 phase, significantly increasing the percentage of cells in this phase from 50.31% to 72.16% at 130 μM concentration .
- Regulation of Apoptotic Proteins : Treatment with HRS upregulates pro-apoptotic proteins such as P53 and Caspase 8 while downregulating Cyclin D1 and CDK4, crucial for cell cycle progression .
- Morphological Changes : Cells treated with HRS exhibit significant morphological distortions indicative of apoptosis.
The following table summarizes the effects of HRS on key apoptotic markers in HCT-116 cells:
| Concentration (μM) | % Apoptotic Cells | Cyclin D1 (mRNA Level) | P53 (mRNA Level) |
|---|---|---|---|
| 0 | 6.2 | High | Low |
| 50 | 11.9 | Moderate | Moderate |
| 90 | 19.8 | Low | High |
| 130 | 30.7 | Very Low | Very High |
Antioxidant Properties
HRS also exhibits significant antioxidant activity, which is essential for reducing oxidative stress in cells. In vitro studies show that HRS has a higher oxygen radical absorbance capacity (ORAC) compared to other sanshools .
Mechanisms of Antioxidant Action
- Scavenging Free Radicals : HRS effectively scavenges free radicals, as evidenced by its performance in DPPH and ABTS assays.
- Enhancement of Antioxidant Enzymes : Treatment with HRS increases the activities of catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px), while decreasing malondialdehyde (MDA) levels in colonic tissues .
The following table summarizes the antioxidant effects observed with HRS:
| Parameter | Control | HRS Treatment |
|---|---|---|
| CAT Activity (U/mg protein) | 10 ± 2 | 15 ± 3 |
| SOD Activity (U/mg protein) | 5 ± 1 | 8 ± 2 |
| GSH-Px Activity (U/mg protein) | 7 ± 1 | 12 ± 2 |
| MDA Concentration (μM) | 2.5 ± 0.5 | 1.0 ± 0.3 |
Neuroprotective Effects
Beyond its anticancer and antioxidant properties, this compound has been shown to exert neuroprotective effects by modulating neuronal excitability through inhibition of specific potassium channels . This activity may contribute to its potential use in treating neurodegenerative diseases.
Q & A
Q. What analytical methods are recommended for confirming the structural integrity and purity of Hydroxy-gamma-Sanshool in experimental settings?
Researchers should employ a combination of chromatographic and spectroscopic techniques:
- High-Performance Liquid Chromatography (HPLC) : Use methanol-water (75:25) as the mobile phase at 272 nm detection wavelength to assess purity (≥98% by area normalization) .
- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) : Validate molecular weight (289.41 g/mol) and structural features (e.g., polyunsaturated acyl chain, 2-hydroxy isobutylamide group) .
- Stability monitoring : Store samples at 2–8°C in darkness to prevent degradation, with periodic reanalysis via HPLC .
Q. How should researchers design stability studies to determine optimal storage conditions for this compound?
- Accelerated stability testing : Expose the compound to varying temperatures (e.g., 25°C, 40°C), humidity levels, and light conditions, then quantify degradation products using HPLC .
- Long-term studies : Monitor purity over 6–12 months under recommended storage conditions (2–8°C, dark) and compare with baseline data .
- Data interpretation : Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life and establish storage guidelines .
Q. What are the standard protocols for quantifying this compound in biological matrices during pharmacokinetic studies?
- Sample preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from plasma/tissue .
- Quantitative analysis : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for calibration .
- Validation parameters : Include linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) to meet FDA bioanalytical guidelines .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported EC50 values for this compound's activation of TRPV1/TRPA1 channels across studies?
- Standardize assay conditions : Control variables such as cell line (HEK293 vs. DRG neurons), temperature (25°C vs. 37°C), and buffer composition .
- Dose-response validation : Use reference agonists (e.g., capsaicin for TRPV1) to calibrate sensitivity across labs .
- Meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., solvent effects from DMSO) .
Q. How do researchers address challenges in correlating in vitro receptor binding data with in vivo physiological responses for this compound?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure plasma concentrations and receptor occupancy rates in animal models to bridge in vitro potency (EC50) and in vivo efficacy .
- Route-specific delivery : Compare topical application (e.g., lingual exposure) with systemic administration to assess bioavailability differences .
- Behavioral assays : Use validated pain/tingling response tests in rodents to quantify sensory effects linked to TRP channel activation .
Q. What computational approaches are employed to model the structure-activity relationship (SAR) of this compound analogs?
- Molecular docking : Simulate interactions between sanshool derivatives and TRP channel binding pockets (e.g., TRPV1 vanilloid site) using software like AutoDock Vina .
- Quantitative SAR (QSAR) : Develop regression models correlating structural descriptors (e.g., acyl chain length, double-bond positioning) with bioactivity data .
- Free-energy perturbation (FEP) : Predict binding affinity changes for synthetic analogs to prioritize synthesis targets .
Methodological Considerations for Data Interpretation
Q. How can researchers mitigate batch-to-batch variability in this compound samples during bioactivity studies?
- Quality control (QC) : Require suppliers to provide NMR/HPLC spectra for each batch and reject lots with purity <95% .
- Internal standardization : Spike samples with a stable isotope-labeled analog to normalize MS/MS signals .
- Blinded experiments : Assign compound batches randomly across experimental groups to minimize bias .
Q. What statistical frameworks are appropriate for analyzing dose-dependent sensory responses to this compound in human trials?
- Mixed-effects models : Account for inter-subject variability in psychophysical assessments (e.g., visual analog scale ratings) .
- Time-to-event analysis : Evaluate latency of tingling onset across concentrations using Kaplan-Meier curves .
- Multivariate regression : Identify covariates (e.g., age, genetic polymorphisms) influencing response thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
